molecular formula C6H10ClNO2 B13021101 Ethyl 3-chloroazetidine-1-carboxylate

Ethyl 3-chloroazetidine-1-carboxylate

Cat. No.: B13021101
M. Wt: 163.60 g/mol
InChI Key: YEQNUFCDNAWAQI-UHFFFAOYSA-N
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Description

Ethyl 3-chloroazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloroazetidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroacetate with azetidine in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloroazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like ethanol or acetonitrile.

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in methanol.

Major Products Formed

    Nucleophilic Substitution: Substituted azetidines with various functional groups.

    Oxidation: Azetidine-1-carboxylic acid derivatives.

    Reduction: Reduced azetidine derivatives with different functional groups.

Mechanism of Action

The mechanism of action of ethyl 3-chloroazetidine-1-carboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access . The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Ethyl 3-chloroazetidine-1-carboxylate can be compared with other azetidine derivatives, such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, making it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

ethyl 3-chloroazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO2/c1-2-10-6(9)8-3-5(7)4-8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQNUFCDNAWAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC(C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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